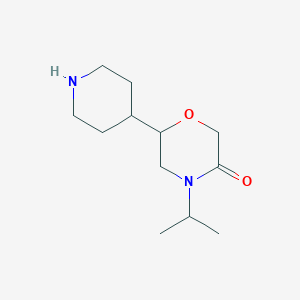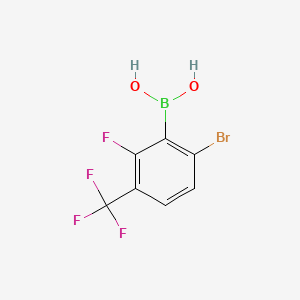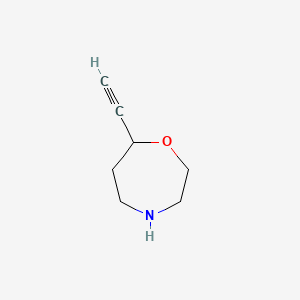
7-Ethynyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethynyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1,4-oxazepane typically involves the cyclization of N-propargylamines. One common method includes the use of copper-catalyzed [3+2] cycloaddition reactions, which facilitate the formation of the oxazepane ring . Another approach involves the intramolecular oxa-Michael reaction of α,β-unsaturated esters tethered on a prebuilt stereodefined β-lactam ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of polymer-supported homoserine derivatives. These methods allow for the efficient production of oxazepane derivatives with high regioselectivity and stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethynyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of oxazepane-7-one derivatives.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted oxazepane derivatives with various functional groups.
Applications De Recherche Scientifique
7-Ethynyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Ethynyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as nitric oxide synthases and glycosidases, thereby modulating various biological processes . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,4-Diazepane: Another seven-membered heterocyclic compound with two nitrogen atoms.
1,4-Oxazepane: A closely related compound without the ethynyl group.
Morpholine: A six-membered ring containing oxygen and nitrogen.
Uniqueness: 7-Ethynyl-1,4-oxazepane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other oxazepane derivatives and enhances its potential for various applications .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
7-ethynyl-1,4-oxazepane |
InChI |
InChI=1S/C7H11NO/c1-2-7-3-4-8-5-6-9-7/h1,7-8H,3-6H2 |
Clé InChI |
UHRCHXUFCRDDSX-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


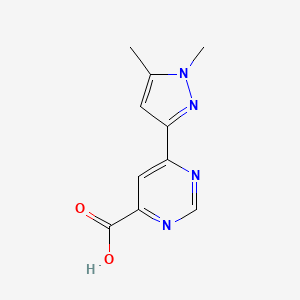
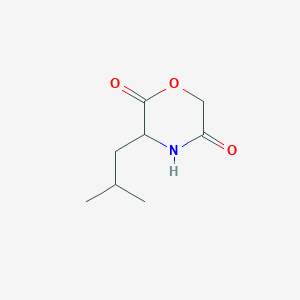
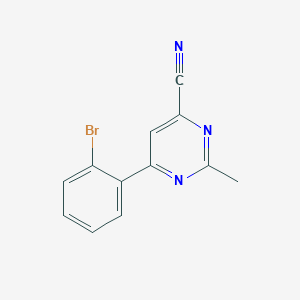

![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
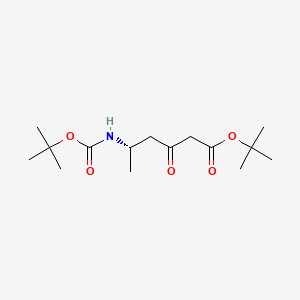
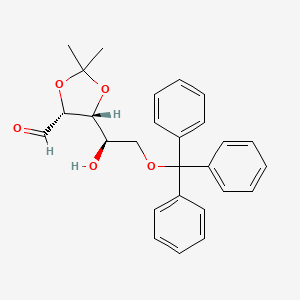
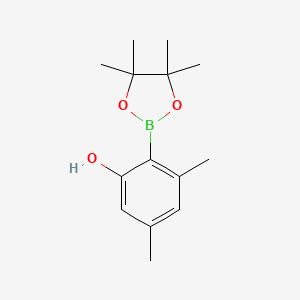

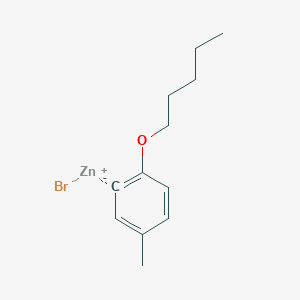
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

